molecular formula C6H10Br2 B1142938 trans-1,2-Dibromocyclohexane CAS No. 1217522-88-7

trans-1,2-Dibromocyclohexane

Cat. No.: B1142938
CAS No.: 1217522-88-7
M. Wt: 241.9516
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Description

trans-1,2-Dibromocyclohexane: is an organic compound with the molecular formula C6H10Br2 . It is a stereoisomer of 1,2-dibromocyclohexane, where the two bromine atoms are positioned on opposite sides of the cyclohexane ring. This compound is of interest due to its unique stereochemistry and its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-1,2-Dibromocyclohexane can be synthesized through the bromination of cyclohexene. The process involves the addition of bromine to cyclohexene in the presence of a solvent such as carbon tetrachloride, chloroform, ether, or glacial acetic acid. The reaction is typically carried out at low temperatures to control the reaction rate and minimize side reactions. For example, a solution of cyclohexene in carbon tetrachloride is cooled to -5°C, and bromine is added slowly to maintain the temperature below -1°C. The product is then purified by distillation under reduced pressure .

Industrial Production Methods: In industrial settings, the bromination of cyclohexene is scaled up using similar reaction conditions. The process involves the use of large reactors with efficient cooling systems to maintain the desired temperature. The product is typically purified through distillation and stored in sealed containers to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions: trans-1,2-Dibromocyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of cyclohexane-1,2-diol.

    Elimination Reactions: Heating this compound with a strong base such as potassium tert-butoxide can result in the elimination of hydrogen bromide, forming cyclohexene.

    Reduction Reactions: The compound can be reduced to cyclohexane using reducing agents like zinc and acetic acid.

Common Reagents and Conditions:

    Substitution: Aqueous sodium hydroxide or potassium hydroxide at elevated temperatures.

    Elimination: Potassium tert-butoxide in tert-butanol at high temperatures.

    Reduction: Zinc in acetic acid or catalytic hydrogenation.

Major Products:

    Substitution: Cyclohexane-1,2-diol.

    Elimination: Cyclohexene.

    Reduction: Cyclohexane.

Scientific Research Applications

Chemistry: trans-1,2-Dibromocyclohexane is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various cyclohexane derivatives and is used in stereochemical studies due to its well-defined stereochemistry.

Biology and Medicine: While this compound itself is not widely used in biological or medical applications, its derivatives and related compounds are studied for their potential biological activities.

Industry: In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and other brominated compounds. It is also used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of trans-1,2-dibromocyclohexane in chemical reactions typically involves the formation of a cyclic bromonium ion intermediate during electrophilic addition reactions. This intermediate is then attacked by a nucleophile, leading to the formation of the final product. The stereochemistry of the compound plays a crucial role in determining the outcome of these reactions.

Comparison with Similar Compounds

    cis-1,2-Dibromocyclohexane: The cis isomer has both bromine atoms on the same side of the cyclohexane ring, leading to different stereochemical properties and reactivity.

    1,2-Dichlorocyclohexane: Similar structure but with chlorine atoms instead of bromine, resulting in different chemical properties.

    1,2-Diiodocyclohexane: Similar structure with iodine atoms, which are larger and more reactive than bromine atoms.

Uniqueness: trans-1,2-Dibromocyclohexane is unique due to its trans configuration, which affects its reactivity and the types of products formed in chemical reactions. Its well-defined stereochemistry makes it a valuable compound for studying stereochemical effects in organic reactions.

Properties

IUPAC Name

(1R,2R)-1,2-dibromocyclohexane
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InChI

InChI=1S/C6H10Br2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m1/s1
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InChI Key

CZNHKZKWKJNOTE-PHDIDXHHSA-N
Source PubChem
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Canonical SMILES

C1CCC(C(C1)Br)Br
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Isomeric SMILES

C1CC[C@H]([C@@H](C1)Br)Br
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Molecular Formula

C6H10Br2
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DSSTOX Substance ID

DTXSID70225304
Record name trans-1,2-Dibromocyclohexane
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Molecular Weight

241.95 g/mol
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Physical Description

Clear slightly yellow liquid; [Acros Organics MSDS]
Record name trans-1,2-Dibromocyclohexane
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CAS No.

7429-37-0
Record name trans-1,2-Dibromocyclohexane
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